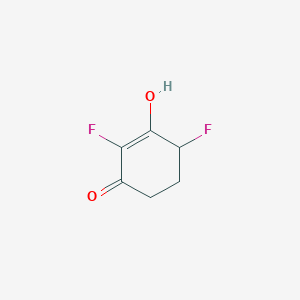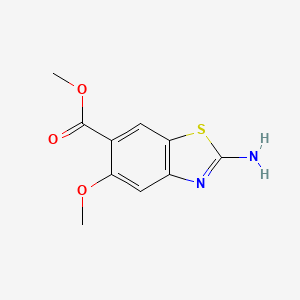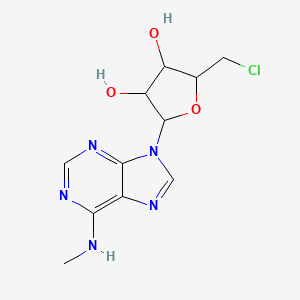![molecular formula C17H19ClN2O2S B12272640 1-[(4-Chlorophenyl)methyl]-3-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]urea](/img/structure/B12272640.png)
1-[(4-Chlorophenyl)methyl]-3-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-Chlorophenyl)methyl]-3-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]urea is a complex organic compound that features a chlorophenyl group, a hydroxy-tetrahydrobenzothiophene group, and a urea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Chlorophenyl)methyl]-3-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]urea typically involves multiple steps:
Formation of the Chlorophenyl Intermediate: The starting material, 4-chlorobenzyl chloride, undergoes a nucleophilic substitution reaction with an appropriate nucleophile to form the chlorophenyl intermediate.
Synthesis of the Tetrahydrobenzothiophene Intermediate: The tetrahydrobenzothiophene moiety is synthesized through a cyclization reaction involving a thiol and a suitable diene.
Coupling Reaction: The chlorophenyl intermediate and the tetrahydrobenzothiophene intermediate are coupled using a urea-forming reagent, such as phosgene or carbonyldiimidazole, under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-[(4-Chlorophenyl)methyl]-3-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like nitrating agents (HNO₃/H₂SO₄) or halogenating agents (Cl₂/FeCl₃).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of nitro, halogen, or other substituents on the aromatic ring.
Aplicaciones Científicas De Investigación
1-[(4-Chlorophenyl)methyl]-3-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]urea has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design for targeting specific enzymes or receptors.
Biology: Investigation of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: Utilization in the development of novel materials with specific electronic or optical properties.
Industry: Application in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-[(4-Chlorophenyl)methyl]-3-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]urea involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathway. The specific pathways and targets depend on the biological context and the structure-activity relationship of the compound.
Comparación Con Compuestos Similares
Similar Compounds
1-[(4-Chlorophenyl)methyl]-3-[(4-hydroxyphenyl)methyl]urea: Similar structure but lacks the tetrahydrobenzothiophene moiety.
1-[(4-Chlorophenyl)methyl]-3-[(4-methoxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]urea: Similar structure with a methoxy group instead of a hydroxy group.
Uniqueness
1-[(4-Chlorophenyl)methyl]-3-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]urea is unique due to the presence of both the chlorophenyl and tetrahydrobenzothiophene moieties, which may confer distinct biological and chemical properties compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C17H19ClN2O2S |
|---|---|
Peso molecular |
350.9 g/mol |
Nombre IUPAC |
1-[(4-chlorophenyl)methyl]-3-[(4-hydroxy-6,7-dihydro-5H-1-benzothiophen-4-yl)methyl]urea |
InChI |
InChI=1S/C17H19ClN2O2S/c18-13-5-3-12(4-6-13)10-19-16(21)20-11-17(22)8-1-2-15-14(17)7-9-23-15/h3-7,9,22H,1-2,8,10-11H2,(H2,19,20,21) |
Clave InChI |
KHWHNQHBHWIPDT-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C=CS2)C(C1)(CNC(=O)NCC3=CC=C(C=C3)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,6S)-9-oxa-3-azabicyclo[4.2.1]nonane](/img/structure/B12272565.png)
![4-[3-Amino-4-(4-methoxyphenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridin-2-yl]benzonitrile](/img/structure/B12272568.png)
![4-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B12272581.png)
![1-{[1-(3,4-dimethoxybenzenesulfonyl)azetidin-3-yl]methyl}-2-methyl-1H-imidazole](/img/structure/B12272592.png)

![3-({1-[(3-Fluorophenyl)methyl]piperidin-4-yl}methyl)-7-methoxy-3,4-dihydroquinazolin-4-one](/img/structure/B12272601.png)
![1-[1-(5-bromopyridine-3-carbonyl)azetidin-3-yl]-2-tert-butyl-1H-1,3-benzodiazole](/img/structure/B12272608.png)

![rel-(1R,2S,5R)-6-Aza-bicyclo[3.1.1]heptane-2-carboxylic acid](/img/structure/B12272614.png)
![1-[2-(4-methoxyphenyl)ethyl]-3-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea](/img/structure/B12272623.png)
![3-{4-[(3,5-difluorophenyl)methyl]piperazin-1-yl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B12272633.png)
![4-methyl-6-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)pyrimidine](/img/structure/B12272635.png)

![4-[4-(Trifluoromethyl)piperidine-1-carbonyl]morpholine](/img/structure/B12272654.png)
